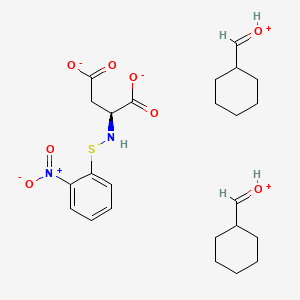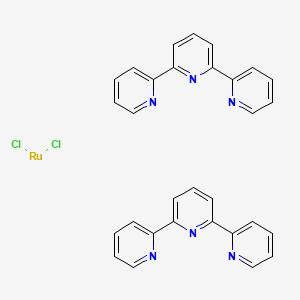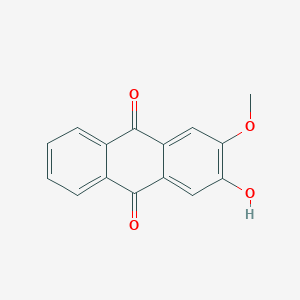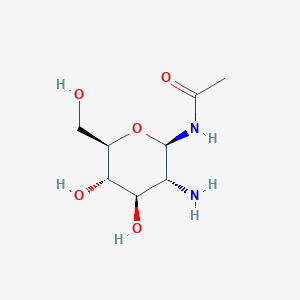![molecular formula C23H28N4O7 B13811955 4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the isoxazole ring, which is a key component of the compound. This can be achieved through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes .
This is typically done through a series of condensation reactions, where the appropriate amines and acid chlorides are reacted under controlled conditions . The final step involves the esterification of the benzoic acid derivative to form the methyl ester, which is typically achieved using methanol and a strong acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can help to streamline the process and improve yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can help to make the process more sustainable .
化学反応の分析
Types of Reactions
4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester can undergo a variety of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, potassium carbonate in acetone.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This can lead to a variety of biological effects, depending on the specific enzyme targeted. For example, inhibition of inflammatory enzymes can reduce inflammation, while inhibition of cancer-related enzymes can slow tumor growth .
類似化合物との比較
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings, such as sulfamethoxazole and muscimol.
Carbamoyl derivatives: Compounds with similar carbamoyl groups, such as carbamazepine and felbamate.
Benzoic acid derivatives: Compounds with similar benzoic acid structures, such as aspirin and ibuprofen.
Uniqueness
What sets 4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for a wide range of applications in scientific research and industry .
特性
分子式 |
C23H28N4O7 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
methyl 4-[[4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobutanoyl]-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]amino]benzoate |
InChI |
InChI=1S/C23H28N4O7/c1-15-12-19(26-34-15)25-20(28)9-10-22(30)27(14-21(29)24-13-18-4-3-11-33-18)17-7-5-16(6-8-17)23(31)32-2/h5-8,12,18H,3-4,9-11,13-14H2,1-2H3,(H,24,29)(H,25,26,28) |
InChIキー |
WRMQQFRPQAQIEA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)NC(=O)CCC(=O)N(CC(=O)NCC2CCCO2)C3=CC=C(C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)

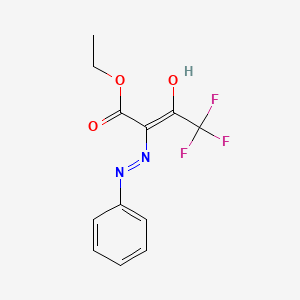
![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)

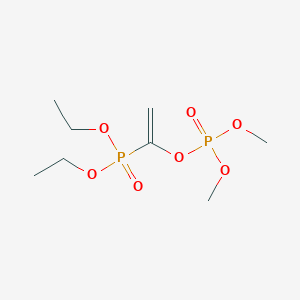

![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
